2,6-pyridinediacetonitrile chemical structure and properties
2,6-pyridinediacetonitrile chemical structure and properties
Introduction: Unveiling the Potential of a Versatile Pyridine Derivative
In the landscape of modern chemical synthesis, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals, functional materials, and catalysts.[1] Among the vast family of pyridine derivatives, 2,6-bis(cyanomethyl)pyridine, a molecule with a pyridine core flanked by two cyanomethyl groups, presents a unique combination of structural rigidity and reactive functionality. This guide provides a comprehensive technical overview of 2,6-bis(cyanomethyl)pyridine, from its fundamental chemical structure and properties to its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.
While the name "2,6-pyridinediacetonitrile" is sometimes encountered, the more structurally accurate and IUPAC-preferred name is 2,6-bis(cyanomethyl)pyridine. This document will use the latter for clarity and precision.
Chemical Structure and Physicochemical Properties
2,6-Bis(cyanomethyl)pyridine is a crystalline solid at room temperature. Its molecular structure features a central pyridine ring substituted at the 2 and 6 positions with cyanomethyl (-CH₂CN) groups. This arrangement imparts a C₂ᵥ symmetry to the molecule, which has significant implications for its spectroscopic properties and coordination behavior.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₇N₃ | (Calculated) |
| Molecular Weight | 157.17 g/mol | (Calculated) |
| Appearance | White to off-white crystalline solid | (Inferred from related compounds) |
| Melting Point | Not readily available; expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetonitrile | (Inferred from chemical structure) |
Synthesis of 2,6-Bis(cyanomethyl)pyridine: A Practical Approach
The synthesis of 2,6-bis(cyanomethyl)pyridine is not extensively documented in readily available literature. However, a robust and logical synthetic route can be devised from its halo-methyl precursors, which are commercially available or can be synthesized from 2,6-pyridinedimethanol. The key transformation is a nucleophilic substitution reaction where a cyanide salt displaces the halide.
Precursor Synthesis: From 2,6-Pyridinedimethanol to 2,6-Bis(bromomethyl)pyridine
A common and effective precursor for 2,6-bis(cyanomethyl)pyridine is 2,6-bis(bromomethyl)pyridine. This can be synthesized from 2,6-pyridinedimethanol by reaction with hydrobromic acid.
Experimental Protocol:
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To a round-bottom flask, add 2,6-pyridinedimethanol (1.0 eq).
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Slowly add 60% hydrobromic acid (excess) to the flask with stirring.
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Heat the reaction mixture to reflux at approximately 125 °C for 6 hours.
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After cooling to room temperature, dissolve the residue in water.
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Neutralize the solution to pH 8 by the dropwise addition of a saturated sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane (4 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield 2,6-bis(bromomethyl)pyridine as a white solid.[2]
DOT Diagram: Synthesis of 2,6-Bis(bromomethyl)pyridine
Caption: Synthesis of the key precursor, 2,6-bis(bromomethyl)pyridine.
Final Step: Synthesis of 2,6-Bis(cyanomethyl)pyridine
The conversion of 2,6-bis(bromomethyl)pyridine to the target compound involves a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
Experimental Protocol:
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In a round-bottom flask, dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add sodium cyanide (NaCN) or potassium cyanide (KCN) (slightly over 2.0 eq) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2,6-bis(cyanomethyl)pyridine.
DOT Diagram: Synthesis of 2,6-Bis(cyanomethyl)pyridine
Caption: Nucleophilic substitution to form 2,6-bis(cyanomethyl)pyridine.
Spectroscopic Characterization
¹H NMR Spectroscopy:
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Pyridine Protons: The pyridine ring protons are expected to show a characteristic splitting pattern. The proton at the 4-position (para to the nitrogen) will appear as a triplet, while the protons at the 3 and 5-positions (meta to the nitrogen) will appear as a doublet.
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Methylene Protons: The four methylene protons of the two cyanomethyl groups are chemically equivalent and will appear as a singlet. The chemical shift will be influenced by the electron-withdrawing effects of both the pyridine ring and the nitrile group.
¹³C NMR Spectroscopy:
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Pyridine Carbons: Due to the molecule's symmetry, three signals are expected for the pyridine ring carbons: one for the C2 and C6 carbons (ipso-carbons), one for the C3 and C5 carbons, and one for the C4 carbon.[3]
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Methylene Carbons: A single signal is expected for the two equivalent methylene carbons.
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Nitrile Carbons: A single signal is expected for the two equivalent nitrile carbons, typically appearing in the downfield region of the spectrum.
Infrared (IR) Spectroscopy:
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C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ characteristic of a nitrile group.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are expected for the C-H stretching vibrations of the pyridine ring.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ are expected for the methylene C-H stretching vibrations.
-
C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.17.
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Common fragmentation patterns would likely involve the loss of a cyanomethyl radical (-•CH₂CN) or a hydrogen cyanide molecule (HCN).
Reactivity and Applications
The chemical reactivity of 2,6-bis(cyanomethyl)pyridine is dominated by the pyridine nitrogen and the two cyanomethyl groups, making it a versatile building block in organic synthesis and a promising ligand in coordination chemistry.
Coordination Chemistry
The pyridine nitrogen and the two nitrile nitrogens can act as donor atoms, allowing 2,6-bis(cyanomethyl)pyridine to function as a tridentate ligand. The flexibility of the cyanomethyl arms allows it to form stable complexes with a variety of transition metals.[4] These metal complexes have potential applications in:
-
Catalysis: The electronic properties of the pyridine ring and the steric environment around the metal center can be tuned to develop catalysts for various organic transformations.[5]
-
Functional Materials: The ability to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for creating materials with interesting magnetic, optical, or porous properties.[6]
DOT Diagram: Coordination of 2,6-Bis(cyanomethyl)pyridine
Caption: Tridentate coordination of 2,6-bis(cyanomethyl)pyridine to a metal center.
Drug Development and Medicinal Chemistry
Pyridine derivatives are prevalent in a wide range of pharmaceuticals.[1] The 2,6-bis(cyanomethyl)pyridine scaffold can serve as a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing access to a diverse array of functional groups for further elaboration in drug design and discovery.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,6-Bis(cyanomethyl)pyridine is a versatile and promising compound with significant potential in coordination chemistry, materials science, and pharmaceutical development. Its straightforward synthesis from readily available precursors and the reactivity of its functional groups make it an attractive building block for further chemical exploration. This guide provides a foundational understanding of its properties and synthesis, paving the way for its application in innovative research and development endeavors.
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Cheméo. (n.d.). Chemical Properties of 2-Cyano-6-methyl pyridine (CAS 1620-75-3). Retrieved from [Link]
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ResearchGate. (n.d.). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Retrieved from [Link]
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